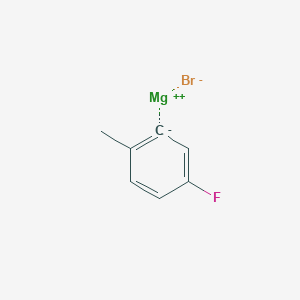

5-Fluoro-2-methylphenylmagnesium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-2-methylphenylmagnesium bromide is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula FC6H3(CH3)MgBr and is often supplied as a solution in tetrahydrofuran (THF) due to its reactivity with moisture .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Fluoro-2-methylphenylmagnesium bromide is prepared by reacting 5-fluoro-2-methylbromobenzene with magnesium in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions usually involve heating the mixture to facilitate the formation of the Grignard reagent .

Industrial Production Methods

In industrial settings, the preparation of this compound can be scaled up using continuous stirred-tank reactors (CSTRs). This method allows for the continuous production of the Grignard reagent, which can then be used in various downstream processes .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-2-methylphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds, such as aldehydes, ketones, and esters. It can also participate in substitution reactions, where it replaces a leaving group in a molecule .

Common Reagents and Conditions

The common reagents used with this compound include carbonyl compounds, such as formaldehyde, acetone, and ethyl acetate. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. The reaction temperature can vary but is often maintained at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound are alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. For example, reacting it with formaldehyde yields a primary alcohol, while reacting it with acetone yields a tertiary alcohol .

Aplicaciones Científicas De Investigación

5-Fluoro-2-methylphenylmagnesium bromide has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-fluoro-2-methylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic carbon atoms. This reaction forms a new carbon-carbon bond, which is a key step in many organic synthesis processes. The magnesium bromide byproduct is typically removed by aqueous workup .

Comparación Con Compuestos Similares

Similar Compounds

4-Fluoro-2-methylphenylmagnesium bromide: Similar in structure but with the fluorine atom in a different position.

3-Fluoro-4-methylphenylmagnesium bromide: Another positional isomer with different reactivity and selectivity.

5-Fluoro-2-methoxyphenylmagnesium bromide: Contains a methoxy group instead of a methyl group, affecting its reactivity.

Uniqueness

5-Fluoro-2-methylphenylmagnesium bromide is unique due to its specific substitution pattern, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of certain pharmaceuticals and fine chemicals where precise control over molecular structure is required .

Actividad Biológica

5-Fluoro-2-methylphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. It plays a significant role in organic synthesis, particularly in the development of pharmaceuticals and fluorinated compounds. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

- Chemical Formula : C7H6BrFMg

- Molecular Weight : 213.33 g/mol

- CAS Number : 186496-59-3

This compound primarily acts as a nucleophile in chemical reactions. The magnesium atom forms a bond with the carbon atom of the phenyl ring, enhancing the nucleophilicity of the carbon atom. This allows it to effectively attack electrophilic centers, such as carbonyl groups in aldehydes and ketones, leading to the formation of new carbon-carbon bonds and alcohols as major products .

Biological Activity

Research has shown that compounds derived from this compound exhibit significant biological activity, particularly in cancer treatment. A study evaluated its derivatives against L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation with IC50 values in the nanomolar range . The mechanism involved intracellular release of active metabolites that inhibit DNA synthesis.

Case Study: Inhibition of Cancer Cell Proliferation

In a notable experiment, various phosphoramidate analogues derived from this compound were synthesized and tested against L1210 cells. The results indicated that these compounds effectively inhibited cell growth, with the addition of thymidine reversing this effect, suggesting a targeted mechanism involving nucleotide release .

Applications in Drug Development

The compound is instrumental in synthesizing intermediates for drug development, particularly for fluorinated drugs which often exhibit enhanced biological activity. Its utility extends to:

- Pharmaceutical Synthesis : Used in creating complex organic molecules for drugs.

- Agrochemicals : Employed in developing agricultural chemicals with improved efficacy.

- Material Science : Involved in producing materials with specific properties .

Comparison with Similar Compounds

To understand its unique properties, a comparison with similar Grignard reagents is essential:

| Compound | Reactivity | Applications |

|---|---|---|

| 3-Fluorophenylmagnesium bromide | Moderate | Organic synthesis |

| 4-Methoxyphenylmagnesium bromide | High | Pharmaceuticals and agrochemicals |

| This compound | High | Drug development and material science |

The presence of both fluorine and methyl groups on the phenyl ring enhances its reactivity and selectivity compared to other compounds .

Safety and Handling

This compound is classified as hazardous. It is highly flammable and can cause severe skin burns and eye damage. Proper safety measures must be taken during handling, including using protective gear and working under inert conditions to prevent moisture reactions .

Propiedades

IUPAC Name |

magnesium;1-fluoro-4-methylbenzene-5-ide;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSOVQIRHRUQIX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C=C(C=C1)F.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFMg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.